[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone
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Overview
Description
JWH 073 N-(4-hydroxybutyl) metabolite is a significant urinary metabolite of the synthetic cannabinoid JWH 073. This compound is characterized by the monohydroxylation of the N-alkyl chain. It is primarily used in research and forensic applications to study the metabolism and effects of synthetic cannabinoids .
Mechanism of Action
Target of Action
The primary target of JWH 073 N-(4-hydroxybutyl) metabolite is the central cannabinoid (CB1) receptor . The CB1 receptor is part of the endocannabinoid system in the human body, which plays a crucial role in regulating various physiological processes.
Mode of Action
JWH 073 N-(4-hydroxybutyl) metabolite acts as a mildly selective agonist of the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the metabolite binds to the CB1 receptor and activates it, leading to a series of biochemical reactions.
Biochemical Analysis
Biochemical Properties
The JWH 073 N-(4-hydroxybutyl) metabolite interacts with the central cannabinoid (CB 1) receptor . The binding values for the CB 1 and the peripheral cannabinoid (CB 2) receptor are 8.9 and 38 nM, respectively . This interaction with the cannabinoid receptors indicates its role in biochemical reactions involving these receptors.
Metabolic Pathways
The JWH 073 N-(4-hydroxybutyl) metabolite is involved in metabolic pathways characterized by monohydroxylation of the N-alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 073 N-(4-hydroxybutyl) metabolite involves the hydroxylation of the N-alkyl chain of JWH 073. This process can be achieved through various chemical reactions, including oxidation reactions using specific reagents and catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the selective hydroxylation of the N-alkyl chain .
Industrial Production Methods
Industrial production of JWH 073 N-(4-hydroxybutyl) metabolite is not commonly reported due to its primary use in research and forensic applications. the synthesis methods used in laboratories can be scaled up for industrial production if necessary. This would involve optimizing the reaction conditions and using larger quantities of reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
JWH 073 N-(4-hydroxybutyl) metabolite undergoes various chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis.
Reduction: Potentially used to modify the hydroxyl group.
Substitution: Reactions involving the replacement of functional groups on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Used for the hydroxylation of the N-alkyl chain.
Reducing Agents: Used to modify the hydroxyl group if necessary.
Catalysts: Employed to enhance the reaction rates and selectivity.
Major Products Formed
The major product formed from the oxidation of JWH 073 is the JWH 073 N-(4-hydroxybutyl) metabolite. Further reactions can lead to the formation of various derivatives depending on the reagents and conditions used .
Scientific Research Applications
JWH 073 N-(4-hydroxybutyl) metabolite is extensively used in scientific research, particularly in the fields of:
Chemistry: To study the chemical properties and reactions of synthetic cannabinoids.
Biology: To understand the metabolic pathways and biological effects of synthetic cannabinoids.
Medicine: To investigate the potential therapeutic applications and toxicological effects of synthetic cannabinoids.
Forensic Science: To detect and analyze the presence of synthetic cannabinoids in biological samples.
Comparison with Similar Compounds
Similar Compounds
JWH 015: Another synthetic cannabinoid with a similar structure.
JWH 018: A closely related compound with similar metabolic pathways.
JWH 073: The parent compound from which JWH 073 N-(4-hydroxybutyl) metabolite is derived.
Uniqueness
JWH 073 N-(4-hydroxybutyl) metabolite is unique due to its specific hydroxylation pattern on the N-alkyl chain. This modification significantly influences its metabolic stability and interaction with cannabinoid receptors, making it a valuable compound for research and forensic studies .
Properties
IUPAC Name |
[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c25-15-6-5-14-24-16-21(19-11-3-4-13-22(19)24)23(26)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16,25H,5-6,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBVDFAPDNJBNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016345 |
Source
|
Record name | JWH-073 N-(4-Hydroxybutyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335161-14-3 |
Source
|
Record name | [1-(4-Hydroxybutyl)-1H-indol-3-yl]-1-naphthalenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335161-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-073 N-(4-Hydroxybutyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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